An In-depth Technical Guide to 5-Methoxychroman-3-amine: Physicochemical Properties, Synthesis, and Biological Context
An In-depth Technical Guide to 5-Methoxychroman-3-amine: Physicochemical Properties, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 5-Methoxychroman-3-amine is presented in Table 1. These properties are crucial for understanding the compound's behavior in biological systems and for the design of formulation and delivery strategies.
Table 1: Physicochemical Properties of 5-Methoxychroman-3-amine
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | MolCore[1], Sunway Pharm Ltd[2] |
| Molecular Weight | 179.22 g/mol | MolCore[1], Sunway Pharm Ltd[2] |
| CAS Number | 110927-03-2 (racemate) | MolCore[1] |
| 117422-43-2 (hydrochloride) | BLD Pharm[3] | |
| 117422-50-1 ((S)-enantiomer) | Sunway Pharm Ltd[4] | |
| Predicted logP | 1.3 | ChemAxon |
| Predicted pKa | 9.2 (most basic) | ChemAxon |
| Predicted Solubility | Insoluble in water | ChemAxon |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
Synthesis and Analysis
Proposed Synthetic Workflow
The proposed synthesis of 5-Methoxychroman-3-amine is outlined below. This pathway first involves the synthesis of the key intermediate, 5-Methoxychroman-3-one, followed by its conversion to the target amine.
Caption: Proposed two-step synthesis of 5-Methoxychroman-3-amine.
Detailed Experimental Protocols
Step 1: Synthesis of 5-Methoxychroman-3-one
This protocol is adapted from the synthesis of 2'-hydroxy-6'-methoxyphenylacetic acid ethyl ester, a key precursor to 5-methoxychroman-3-one.
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Materials: 3-Methoxyphenol, ethyl vinyl ether, trichloroacetic acid, n-butyllithium (n-BuLi), copper(I) iodide (CuI), ethyl bromoacetate, hydrochloric acid (HCl), diethyl ether, sodium carbonate (Na₂CO₃), brine, anhydrous magnesium sulfate (MgSO₄), and appropriate solvents.
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Procedure:
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Protect the hydroxyl group of 3-methoxyphenol with ethyl vinyl ether using a catalytic amount of trichloroacetic acid.
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Perform an ortho-lithiation of the protected 3-methoxyphenol using n-BuLi at low temperature (e.g., -78 °C) in an inert solvent like THF.
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Transmetalate the lithiated species with CuI to form an organocopper reagent.
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React the organocopper reagent with ethyl bromoacetate to introduce the acetate side chain.
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Quench the reaction and perform an aqueous workup.
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Deprotect the hydroxyl group using acidic conditions (e.g., 2M HCl in ethanol).
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Induce intramolecular cyclization of the resulting 2'-hydroxy-6'-methoxyphenylacetic acid ethyl ester using a suitable base to yield 5-methoxychroman-3-one.
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Purify the product by column chromatography.
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Step 2: Reductive Amination to 5-Methoxychroman-3-amine
This is a general procedure for the reductive amination of a ketone.
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Materials: 5-Methoxychroman-3-one, ammonia (or a source like ammonium acetate), a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), and a suitable solvent like methanol or ethanol.
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Procedure:
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Dissolve 5-methoxychroman-3-one in the chosen solvent.
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Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
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Stir the mixture at room temperature to allow for the formation of the intermediate imine.
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Slowly add the reducing agent to the mixture.
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Continue stirring until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
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Quench the reaction, for example, by adding water or a dilute acid.
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Perform an aqueous workup, including extraction with an organic solvent.
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Purify the final product, 5-Methoxychroman-3-amine, by column chromatography or crystallization.
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Analytical Methods for Characterization
The purity and identity of synthesized 5-Methoxychroman-3-amine should be confirmed using standard analytical techniques:
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a common starting point.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable method.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the chemical structure of 5-Methoxychroman-3-amine.
Potential Biological Activity and Signaling Pathways
Direct biological studies on 5-Methoxychroman-3-amine are not extensively reported in the literature. However, the chroman-3-amine scaffold is a known pharmacophore present in compounds that interact with serotonin (5-hydroxytryptamine, 5-HT) receptors. Specifically, derivatives of 3-aminochroman have been investigated as ligands for the 5-HT₁A receptor, which is a key target in the treatment of anxiety and depression.
Given this structural similarity, it is plausible that 5-Methoxychroman-3-amine may exhibit activity at serotonin receptors. The 5-HT₁A receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.
Postulated Signaling Pathway
The following diagram illustrates the canonical signaling pathway associated with the activation of the 5-HT₁A receptor, a potential target for 5-Methoxychroman-3-amine.
Caption: Postulated 5-HT1A receptor signaling pathway for 5-Methoxychroman-3-amine.
Conclusion
5-Methoxychroman-3-amine is a molecule of interest for medicinal chemistry and drug discovery due to its structural resemblance to known serotonergic agents. This guide provides a foundational set of data on its physicochemical properties and a detailed, plausible route for its chemical synthesis and analysis. While further experimental validation is required to fully characterize this compound and its biological activities, the information presented herein offers a solid starting point for researchers. The potential interaction with the 5-HT₁A receptor suggests that 5-Methoxychroman-3-amine and its derivatives could be explored for their therapeutic potential in neurological and psychiatric disorders. Future studies should focus on obtaining experimental data for the missing physicochemical properties, validating the proposed synthetic route, and conducting in vitro and in vivo assays to elucidate its pharmacological profile.
(Illustrative)